![molecular formula C17H12O B13046789 11H-Benzo[b]fluoren-11-ol](/img/structure/B13046789.png)
11H-Benzo[b]fluoren-11-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11H-Benzo[b]fluoren-11-ol is a polycyclic aromatic compound with the molecular formula C17H12O It is a derivative of 9-fluorenol and is known for its unique chemical properties and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11H-Benzo[b]fluoren-11-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-phenyl-1-indanone with a suitable reagent to form the desired polycyclic structure. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
11H-Benzo[b]fluoren-11-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 11H-Benzo[b]fluoren-11-one.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or hydrocarbon derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
Oxidation: 11H-Benzo[b]fluoren-11-one.
Reduction: Various alcohol or hydrocarbon derivatives.
Substitution: Substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
11H-Benzo[b]fluoren-11-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 11H-Benzo[b]fluoren-11-ol involves its interaction with various molecular targets and pathways. The compound can undergo photodehydroxylation to form a 9-fluorenylium ion intermediate, which is rapidly trapped by nucleophiles. This process is associated with the formation of carbocation intermediates, which play a crucial role in its reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
9-Fluorenol: A closely related compound with similar structural features.
11H-Benzo[b]fluoren-11-one: The oxidized form of 11H-Benzo[b]fluoren-11-ol.
2,3-Benzofluorene: Another polycyclic aromatic compound with related properties.
Uniqueness
This compound is unique due to its enhanced photosolvolytic reactivity compared to other similar compounds. This property makes it particularly interesting for studies involving photochemical reactions and the generation of reactive intermediates.
Propiedades
Fórmula molecular |
C17H12O |
|---|---|
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
11H-benzo[b]fluoren-11-ol |
InChI |
InChI=1S/C17H12O/c18-17-14-8-4-3-7-13(14)15-9-11-5-1-2-6-12(11)10-16(15)17/h1-10,17-18H |
Clave InChI |
WFVMOLJJSFYSRP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C4=CC=CC=C4C(C3=CC2=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



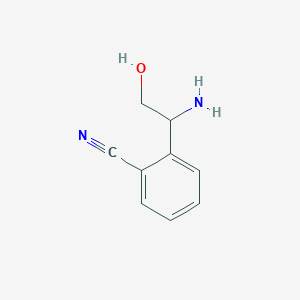

![2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13046723.png)


![tert-Butyl(1S,4R)-1-amino-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13046741.png)
![7-Benzyl 2-(tert-butyl) 4-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate](/img/structure/B13046751.png)

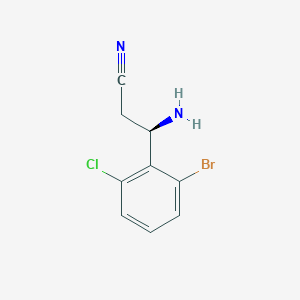
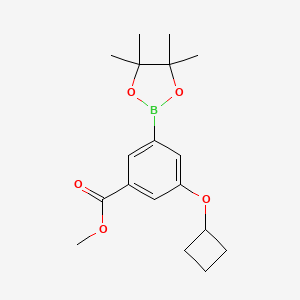
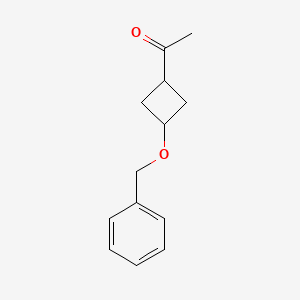
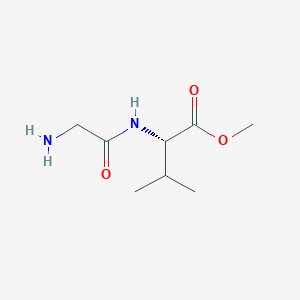
![(1R,2S)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13046783.png)
